molecular formula C16H17ClFN3O3 B2871237 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-66-2

3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2871237
CAS No.: 2034388-66-2
M. Wt: 353.78
InChI Key: RCHHZPQVVAFNHH-UHFFFAOYSA-N
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Description

This compound is a fascinating chemical compound with immense potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Electron Delocalization and Stability

Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character has led to the synthesis of molecules like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones from the condensation of corresponding formamidine with oxalyl chloride. These compounds demonstrated significant reactivity and provided insights into the influence of electron delocalization upon their stability and structure, suggesting potential applications in developing electrophilic agents due to their high electrophilic nature as determined by computational analyses (Hobbs et al., 2010).

Anticancer Activity

Compounds with imidazolidine-2,4-dione structures have been synthesized and tested for their anticancer activity. For example, derivatives synthesized from reactions with p-fluorobenzaldehyde exhibited inhibitory activity against topoisomerase-I enzyme, suggesting their potential as anticancer agents (Kumar & Sharma, 2022).

Photophysical Behavior

A study on the synthesis of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties revealed compounds with strong UV-Vis absorptions and high fluorescence quantum yields. This indicates their potential application in bioorthogonal chemistry and as fluorescent probes for biological imaging (Garre et al., 2019).

ABCB1 Inhibitor for Cancer Therapy

Imidazolidin-2,4‐dione derivatives have been investigated for their ABCB1 inhibitory properties, offering insights into the pharmacophoric features responsible for these effects. The compounds demonstrated potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties, showing promise in cancer therapy, especially in multidrug resistance cases (Żesławska et al., 2019).

Antimicrobial Activity

The synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their evaluation for antimicrobial activity uncovered compounds with effective antibacterial and antifungal properties. This research highlights the potential of imidazolidine-2,4-dione derivatives in developing new antimicrobial agents (Prakash et al., 2011).

Properties

IUPAC Name

3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3/c17-12-2-1-3-13(18)11(12)8-14(22)20-6-4-10(5-7-20)21-15(23)9-19-16(21)24/h1-3,10H,4-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHHZPQVVAFNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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